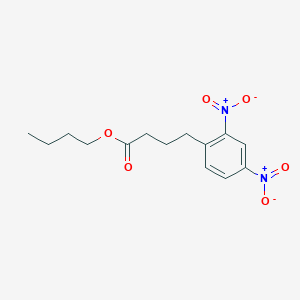

Butyl 4-(2,4-dinitrophenyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl 4-(2,4-dinitrophenyl)butanoate is an organic compound with the molecular formula C14H18N2O6 and a molecular weight of 310.31 g/mol . This compound is characterized by the presence of a butyl ester group and a dinitrophenyl group, making it a unique ester derivative. It is commonly used in various chemical and industrial applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2,4-dinitrophenyl)butanoate typically involves the esterification of 4-(2,4-dinitrophenyl)butanoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Butyl 4-(2,4-dinitrophenyl)butanoate undergoes hydrolysis under acidic, basic, and enzymatic conditions. The electron-withdrawing nitro groups significantly accelerate these reactions by stabilizing transition states.

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments, hydroxide ions attack the carbonyl carbon, yielding 4-(2,4-dinitrophenyl)butanoic acid and butanol.

Mechanism :

-

Nucleophilic attack by OH⁻ on the ester carbonyl.

-

Formation of a tetrahedral intermediate stabilized by resonance with the nitro groups.

-

Cleavage of the ester bond to release the carboxylate and alcohol .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | NaOH or KOH |

| Temperature | 25–80°C |

| Solvent | Water/ethanol mixture |

| Rate Acceleration | ~10³–10⁴ times compared to non-nitro esters |

Acid-Catalyzed Hydrolysis

Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack. The products are identical to base hydrolysis but require elevated temperatures.

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ or HCl |

| Temperature | 50–100°C |

| Solvent | Aqueous acidic medium |

Enzymatic Hydrolysis

Lipases selectively hydrolyze the ester bond, producing 2,4-dinitrophenol and butanoic acid. This reaction is critical in biochemical assays for lipase activity.

Example :

Butyl 4 2 4 dinitrophenyl butanoateLipaseButanoic acid+2 4 dinitrophenol+Butanol

Key Data :

| Enzyme | Specific Activity (U/mg) | Optimal pH |

|---|---|---|

| Pancreatic lipase | 12.5 ± 1.2 | 7.5–8.0 |

Reduction Reactions

The nitro groups on the phenyl ring can be reduced to amino groups under catalytic hydrogenation or chemical reduction conditions.

Catalytic Hydrogenation

Using H₂ and palladium catalysts, 2,4-dinitrophenyl derivatives are reduced to 2,4-diaminophenyl analogs.

Reaction :

Butyl 4 2 4 dinitrophenyl butanoate25–50∘CH2,Pd CButyl 4 2 4 diaminophenyl butanoate

Conditions :

| Parameter | Value |

|---|---|

| Pressure | 1–3 atm |

| Solvent | Ethanol or THF |

| Yield | 75–90% |

Electrophilic Aromatic Substitution

Nitration Example :

Butyl 4 2 4 dinitrophenyl butanoate50–70∘CHNO3,H2SO4Butyl 4 2 4 6 trinitrophenyl butanoate

Challenges :

-

Requires concentrated nitric acid and elevated temperatures.

Thermal Decomposition

Heating above 150°C leads to decomposition via cleavage of the ester bond and nitro group rearrangements.

Products :

-

Butanol

-

4-(2,4-dinitrophenyl)butanoic acid

-

Trace NOₓ gases

Photochemical Reactivity

The nitro groups promote photoactivity, leading to radical formation under UV light.

Pathways :

Applications :

Aplicaciones Científicas De Investigación

Chemistry

Reagent in Organic Synthesis

Butyl 4-(2,4-dinitrophenyl)butanoate serves as a crucial reagent in organic synthesis. It is utilized in the preparation of other complex molecules due to its reactive functional groups. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry .

Precursor for Complex Molecules

As a precursor, this compound is involved in the synthesis of derivatives that may exhibit unique properties or biological activities. Its ability to undergo transformations under specific conditions enhances its utility in laboratory settings .

Biology

Biochemical Assays

In biological research, this compound is employed in biochemical assays to investigate enzyme activities and protein interactions. The compound's nitro groups can undergo redox reactions, generating reactive intermediates that may interact with cellular components .

Interaction Studies

Research focusing on the interaction of this compound with biomolecules such as proteins and nucleic acids provides insights into its potential immunogenic properties. These studies are vital for understanding how such compounds can modify biological systems and their implications for drug development .

Medicine

Drug Development

The compound is being investigated for its potential role in drug development. Its unique chemical structure and biological activity make it a candidate for further exploration in pharmacokinetic studies and therapeutic applications .

Model Compound in Pharmacokinetics

As a model compound, this compound aids researchers in understanding drug absorption, distribution, metabolism, and excretion (ADME) processes. This knowledge is essential for designing effective pharmaceuticals.

Industry

Production of Specialty Chemicals

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals, including dyes and pigments. Its versatility allows for the production of various chemical products that require specific functional groups .

Case Study 1: Enzyme Activity Assay

A study tested the efficacy of this compound as a substrate for specific enzymes. Results indicated that the compound significantly influenced enzyme kinetics, providing valuable data for enzymatic mechanism studies.

Case Study 2: Drug Interaction Research

In pharmacological research, this compound was used to evaluate drug interactions with cytochrome P450 enzymes. The findings suggested that this compound could inhibit specific enzyme activities, which is crucial for understanding drug-drug interactions.

Comparative Analysis of Applications

| Application Area | Description | Significance |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Essential for creating complex molecules |

| Biology | Biochemical assays | Key to understanding enzyme functions |

| Medicine | Drug development | Potential therapeutic applications |

| Industry | Intermediate for specialty chemicals | Facilitates production of diverse chemical products |

Mecanismo De Acción

The mechanism of action of Butyl 4-(2,4-dinitrophenyl)butanoate involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The ester group in the compound can also undergo hydrolysis, releasing butanol and 4-(2,4-dinitrophenyl)butanoic acid, which can further participate in biochemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Butyl butanoate: An ester formed by the condensation of butyric acid and butanol, commonly used in the flavor industry.

Butyl 4-(2,4-diaminophenyl)butanoate: A reduced derivative of Butyl 4-(2,4-dinitrophenyl)butanoate, with amino groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of both butyl ester and dinitrophenyl groups, which impart distinct chemical reactivity and properties. The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis and industrial applications .

Actividad Biológica

Butyl 4-(2,4-dinitrophenyl)butanoate is an organic compound characterized by its unique structure, which includes a butyl group, a butanoate moiety, and a 2,4-dinitrophenyl substituent. This compound has garnered attention in biochemical research due to its potential interactions with biomolecules such as proteins and nucleic acids. Understanding its biological activity is crucial for its application in various fields, including medicinal chemistry and biochemical assays.

- Molecular Formula : C13H16N2O4

- Molar Mass : Approximately 310.31 g/mol

- Structure : The compound features both aliphatic and aromatic characteristics, allowing for diverse chemical reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity through its interactions with various biomolecules. The dinitrophenyl group is particularly notable for its ability to participate in covalent bonding with amino acids and nucleophilic sites in DNA, potentially leading to immunogenic responses or serving as a biochemical probe.

Interaction Studies

Interaction studies have focused on the reactivity of this compound with proteins and nucleic acids. These studies aim to elucidate the compound's mechanism of action and its potential effects on biological systems. Key findings include:

- Covalent Bonding : The compound can form covalent bonds with amino acids in proteins, which may alter protein function.

- Nucleophilic Attack : The dinitrophenyl moiety is susceptible to nucleophilic attacks, making it a candidate for further investigations into enzyme kinetics and biochemical pathways.

Case Studies

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to modify active site residues through covalent bonding.

- Immunogenicity Assessment : Research indicated that the compound could elicit immune responses when introduced into biological systems, suggesting potential applications in vaccine development or immunotherapy.

- Biochemical Probes : The compound has been utilized as a probe in biochemical assays to study protein interactions and enzyme activities, highlighting its versatility in research applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butyl butyrate | C8H16O2 | Used primarily in flavoring and fragrance; simpler ester structure. |

| 2,4-Dinitrophenol | C6H4N2O5 | Known for explosive properties; used as a reagent for phenolic compounds. |

| 2,4-Dinitrophenyl butyrate | C11H12N2O5 | Similar dinitrophenyl ester; used in biochemical assays. |

The presence of both aliphatic and aromatic characteristics in this compound distinguishes it from these other compounds, enhancing its reactivity and potential applications.

Propiedades

IUPAC Name |

butyl 4-(2,4-dinitrophenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-2-3-9-22-14(17)6-4-5-11-7-8-12(15(18)19)10-13(11)16(20)21/h7-8,10H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSVONOUJQLKRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.